2-Bromo-5,5,5-trifluoropentanoic acid is a fluorinated organic compound that belongs to the class of bromo-substituted carboxylic acids. Its unique structure and properties make it an interesting subject for research in organic chemistry and medicinal applications. The compound is characterized by the presence of bromine and trifluoromethyl groups, which significantly influence its reactivity and biological activity.
The compound can be synthesized through various methods, including nucleophilic substitution reactions and dynamic kinetic resolution techniques. Research has shown that 2-bromo-5,5,5-trifluoropentanoic acid can be derived from simpler precursors through multi-step synthetic pathways involving fluorination and bromination processes.
In terms of chemical classification, 2-bromo-5,5,5-trifluoropentanoic acid is categorized as:
The synthesis of 2-bromo-5,5,5-trifluoropentanoic acid typically involves the following methods:
The synthesis process may involve:
The molecular structure of 2-bromo-5,5,5-trifluoropentanoic acid can be represented with the following characteristics:
The compound features a pentanoic acid backbone with a bromine atom at the second carbon position and three fluorine atoms on the fifth carbon. This unique arrangement contributes to its chemical reactivity and potential biological activity.
2-Bromo-5,5,5-trifluoropentanoic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-bromo-5,5,5-trifluoropentanoic acid involves its interaction with biological targets at the molecular level. The presence of the trifluoromethyl group enhances metabolic stability and alters binding affinities in biological systems. The compound may act as an enzyme inhibitor or modulator due to its structural similarity to naturally occurring amino acids.
Relevant analyses indicate that the compound's reactivity is influenced by both the bromo and trifluoromethyl groups, making it a versatile intermediate in organic synthesis.
Scientific Uses:
Nickel(II) complexes of Schiff bases derived from chiral tridentate ligands represent a cornerstone methodology for the asymmetric synthesis of α-amino acids, including fluorinated variants like 2-bromo-5,5,5-trifluoropentanoic acid. The Soloshonok ligand ((R/S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide) enables the formation of configurationally stable glycine-derived Ni(II) complexes. These complexes undergo diastereoselective alkylation with electrophiles such as 1-bromo-3,3,3-trifluoropropane to install the bromotrifluoropropyl side chain. The square-planar geometry of the Ni(II) complex enforces rigid chiral induction, achieving enantiomeric excess (ee) values >99.5% as verified by chiral HPLC [2] [3].
The Hamari ligand ((3Z,5Z)-2,7-dihydro-1H-azepine derivative), featuring axial chirality from a binaphthalene core, offers complementary stereocontrol. Its stability under alkylation conditions prevents racemization during the introduction of trifluoromethyl-containing alkyl halides. Key advantages include scalability (500 g demonstrated) and recyclability of the ligand, which significantly reduces production costs [2].
Table 1: Ligand Comparison for Ni(II)-Mediated Alkylation
Ligand Type | Alkylation Yield | ee (%) | Scalability |
---|---|---|---|
Soloshonok (16) | 85–90% | >99.5 | Multi-kilogram |
Hamari (19) | 80–88% | 98–99 | 500 g batches |
DKR leverages in situ racemization of transient intermediates to achieve theoretical yields up to 100% in enantioselective synthesis. For β-branched analogs of 2-bromo-5,5,5-trifluoropentanoic acid, Ni(II) complexes with the Soloshonok ligand facilitate base-catalyzed epimerization at the α-carbon. This allows unresolved starting material to continuously convert into the reactive enantiomer during alkylation. Deuterium-labeling studies confirm 96% H/D exchange efficiency within 20 hours using K₂CO₃ in D₂O, demonstrating rapid equilibrium between enantiomers [2] [3].
For enzymatic DKR, immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylate one enantiomer of racemic bromotrifluoropentanoate esters. Simultaneous in situ racemization of the unreacted enantiomer is achieved via shuttle racemization catalysts like pyridoxal derivatives. This tandem system converts racemic substrates into enantiopure (>98% ee) amides in 88% yield under mild conditions (30°C, pH 7.5) [7].
Direct electrophilic alkylation of glycine equivalents provides efficient access to the target compound’s carbon skeleton. Ethyl bromodifluoroacetate serves as a versatile CF₂-source via copper-mediated Michael addition to α,β-unsaturated Ni(II)-complexes. For example, reaction with dehydroalanine derivative 2b in THF at 65°C with Cu/TMEDA yields 68% of the difluoroalkylated adduct, which is hydrolyzed to 4,4-difluoroglutamic acid analogs [7].
Haloboration-alkylation cascades offer alternative routes. (2-Bromoallyl)diisopropoxyborane—generated from allene and BBr₃—undergoes stereoselective addition to ethyl levulinate. Subsequent cyclization and hydrolysis afford γ-lactone precursors to 2-bromo-5,5,5-trifluoropentanoic acid, though enantiocontrol requires chiral auxiliaries [5].
Scalability of Ni(II) methodologies necessitates innovations in ligand synthesis and reaction engineering:- Ligand Synthesis: The Soloshonok ligand is prepared via a two-step sequence from D-proline:1. N-Alkylation with 3,4-dichlorobenzyl chloride (KOH/i-PrOH, 88% yield)2. Amide coupling with 2-amino-5-chlorobenzophenone (PCl₅/chlorobenzene, 81% yield) [2] [3].- Complex Assembly: Replacing Na₂CO₃ with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in MeOH eliminates viscosity issues and gaseous byproducts during Ni(II)-glycine complex formation. This modification achieves 98.9% yield with >99% purity in 50 L reactors [2].- Solvent and Temperature: THF optimizes homogeneity in alkylation steps, while temperatures >60°C accelerate reaction kinetics without racemization.
Table 2: Key Process Parameters for Industrial Production
Parameter | Laboratory Scale | Pilot Scale (50 L) |
---|---|---|
Ligand Purity | >95% | >99% |
Ni(II) Complex Yield | 85–90% | 98.9% |
Alkylation Temperature | 25°C | 60–70°C |
Batch Cycle Time | 48 h | 24 h |
Chemical resolution using chiral auxiliaries (e.g., cinchona alkaloids) achieves moderate selectivity but suffers from low atom economy. Diastereomeric salt formation of 2-bromo-5,5,5-trifluoropentanoic acid with O,O-dibenzoyltartaric acid gives 73% yield and 89% ee after three recrystallizations, significantly increasing solvent waste [2].
Enzymatic resolution with proteases (e.g., Subtilisin Carlsberg) selectively hydrolyzes ester derivatives. While initial ee exceeds 95%, the maximum yield is capped at 50% without racemization mechanisms. Immobilization enhances enzyme reusability (>10 cycles), but the high cost of biocatalysts impacts economic viability at scale [7].
Table 3: Resolution Pathway Performance Metrics
Criterion | Chemical Resolution | Enzymatic Resolution | DKR (Ni Complex) |
---|---|---|---|
Theoretical Max Yield | 50% | 50% | 100% |
Typical ee | 85–90% | 92–96% | >99% |
Catalyst Recyclability | None | >10 cycles | Ligand >5 cycles |
E-Factor (kg waste/kg product) | 120 | 65 | 30 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: